2-(Phenylmethylene)thiazolo(3,2-a)benzimidazol-3(2H)-one
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Overview
Description
2-(Phenylmethylene)thiazolo(3,2-a)benzimidazol-3(2H)-one is a heterocyclic compound that belongs to the thiazolo-benzimidazole family. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylmethylene)thiazolo(3,2-a)benzimidazol-3(2H)-one typically involves the reaction of 3-methylthiazolo[3,2-a]benzimidazole with phenacyl bromide under conventional heating in acetic acid . The reaction conditions include:
Temperature: Ambient temperature
Solvent: Glacial acetic acid
Reagents: Phenacyl bromide, 3-methylthiazolo[3,2-a]benzimidazole
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Phenylmethylene)thiazolo(3,2-a)benzimidazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and thiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Thiazolidine derivatives
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
2-(Phenylmethylene)thiazolo(3,2-a)benzimidazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, anti-inflammatory, and immunomodulatory properties.
Mechanism of Action
The mechanism of action of 2-(Phenylmethylene)thiazolo(3,2-a)benzimidazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The compound’s anti-inflammatory and anticancer effects are attributed to its ability to interfere with signaling pathways involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]benzimidazole: Known for its anticancer and anti-inflammatory properties.
Thiazolo[3,2-a]pyrimidine: Exhibits antibacterial and antioxidant activities.
Benzothiazole: Used in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Uniqueness
2-(Phenylmethylene)thiazolo(3,2-a)benzimidazol-3(2H)-one stands out due to its unique combination of a thiazole and benzimidazole ring system, which imparts distinct pharmacological properties.
Properties
CAS No. |
41887-58-5 |
---|---|
Molecular Formula |
C16H10N2OS |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
(2E)-2-benzylidene-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C16H10N2OS/c19-15-14(10-11-6-2-1-3-7-11)20-16-17-12-8-4-5-9-13(12)18(15)16/h1-10H/b14-10+ |
InChI Key |
OEVRFKOPFYXHEU-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
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